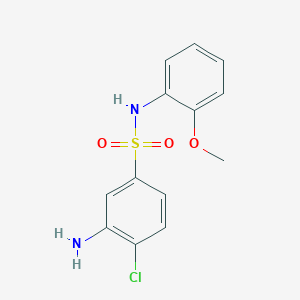

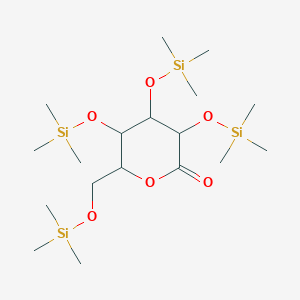

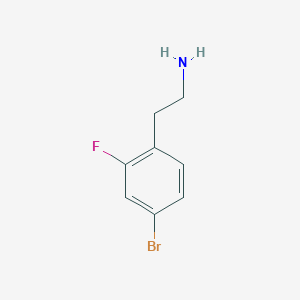

![molecular formula C9H10N4OS2 B3259924 N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide CAS No. 32558-17-1](/img/structure/B3259924.png)

N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

Overview

Description

Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (NH2). They are derived from acetic acid and have the general formula CH3CONH2 .

Molecular Structure Analysis

The molecular structure of acetamides is characterized by a carbonyl group (C=O) linked to a nitrogen atom (NH2). The carbon atom in the carbonyl group is sp2 hybridized, forming a planar structure around it .Chemical Reactions Analysis

Acetamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines .Physical And Chemical Properties Analysis

Acetamides are typically colorless, hygroscopic solids. They have a relatively high boiling point due to the presence of polar C=O and N-H bonds, which allow for strong intermolecular hydrogen bonding .Scientific Research Applications

Optoelectronic Properties

Research on thiazole-based polythiophenes, including compounds similar to N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide, has shown that these compounds possess notable optoelectronic properties. For instance, the study by Camurlu and Guven (2015) synthesized thiazole-containing monomers which were then used for electrochemical polymerization. The conducting polymers derived from these monomers exhibited significant optical band gaps and were evaluated for their switching time and optical contrast, suggesting potential applications in optoelectronic devices (Camurlu & Guven, 2015).

Coordination Complexes and Antioxidant Activity

The creation of coordination complexes using pyrazole-acetamide derivatives, including structures akin to the molecule , has been explored for their potential in forming supramolecular architectures and exhibiting antioxidant activities. Chkirate et al. (2019) investigated this aspect and found significant antioxidant activity in the synthesized complexes, which could have implications for their use in various scientific applications (Chkirate et al., 2019).

Anticancer Agents

Compounds structurally related to N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide have been synthesized and evaluated for their anticancer activity. A study by Evren et al. (2019) focused on 5-methyl-4-phenyl thiazole derivatives, which demonstrated selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS2/c1-4-7(6-3-15-8(10)13-6)16-9(11-4)12-5(2)14/h3H,1-2H3,(H2,10,13)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVCYSMRXGHUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

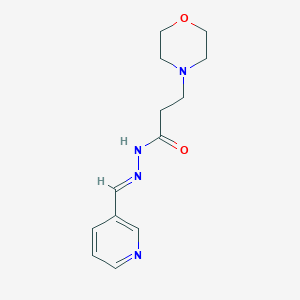

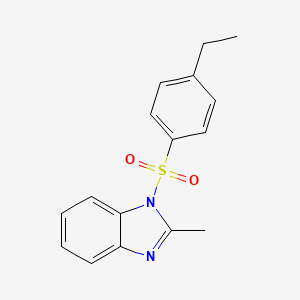

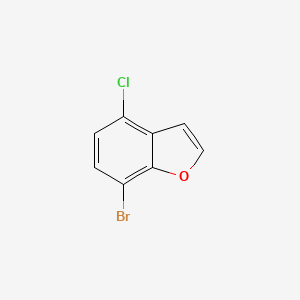

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide](/img/structure/B3259867.png)

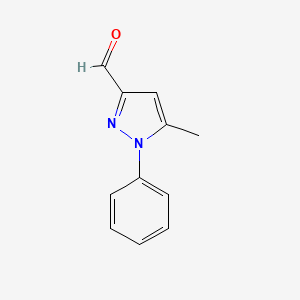

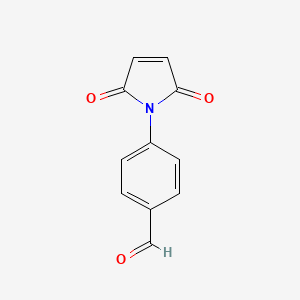

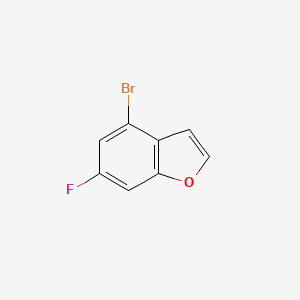

![3-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B3259911.png)

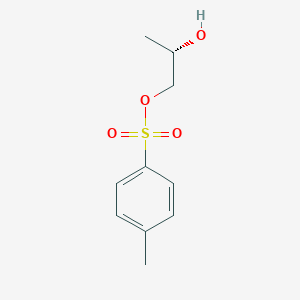

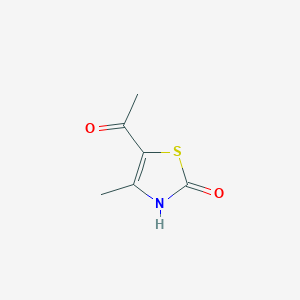

![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3259940.png)